molecular formula C16H12ClN3O2S B2650105 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 727717-72-8

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B2650105
M. Wt: 345.8
InChI Key: JCPATHOSANGUEU-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a chemical compound that has been extensively researched for its potential use in various fields, including medicine, agriculture, and industry. This compound is also known as CTSA and belongs to the class of triazole derivatives. The purpose of

Scientific Research Applications

Synthesis Methodologies

Research has focused on the synthesis of compounds related to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, exploring their potential applications in medicinal chemistry and material science. For instance, studies have reported on the synthesis of formazans from Mannich bases as antimicrobial agents, highlighting the importance of these compounds in developing new therapeutic agents with potential antimicrobial properties (Sah et al., 2014). Additionally, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids has been explored, indicating a wide range of applications in designing compounds with varied biological activities (Rudyakova et al., 2006).

Pharmacological Evaluation

Pharmacological evaluations have been conducted on derivatives of the compound, focusing on antimicrobial and antitumor activities. For instance, the synthesis, pharmacological evaluation, and cytotoxicity studies on some N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have revealed potential antibacterial activities and moderate anti-enzymatic potentials, underscoring the significance of these compounds in developing new therapeutic agents (Siddiqui et al., 2014).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)20-15(11-4-2-1-3-5-11)18-19-16(20)23-10-14(21)22/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPATHOSANGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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